Diheptyl benzene-1,2-dicarboxylate; methane is a chemical compound with the formula . It is classified as an ester, specifically a diester derived from benzene-1,2-dicarboxylic acid and heptyl alcohol. This compound is part of a broader class of substances known as phthalates, which are commonly used as plasticizers in various industrial applications. The compound's structure features a benzene ring with two carboxylate groups and two heptyl chains attached, contributing to its physical and chemical properties.
The compound can be found in various databases, including PubChem, where it is listed under the compound ID 93392. It is categorized primarily as an organic compound and falls under the subclass of phthalates. Phthalates are known for their ability to enhance the flexibility and durability of plastics, making them essential in manufacturing processes across industries.
Diheptyl benzene-1,2-dicarboxylate; methane can be synthesized through several methods, typically involving the esterification of benzene-1,2-dicarboxylic acid with heptyl alcohol. The synthesis process may include:
The reaction can be represented as follows:
This reaction typically requires controlled temperatures and careful monitoring of reactant ratios to maximize yield.
Diheptyl benzene-1,2-dicarboxylate; methane can undergo various chemical reactions typical for esters:
The hydrolysis reaction can be summarized as:
The mechanism of action for diheptyl benzene-1,2-dicarboxylate; methane primarily involves its role as a plasticizer. When incorporated into polymer matrices:
Research indicates that phthalates like diheptyl benzene-1,2-dicarboxylate exhibit low volatility and high compatibility with various polymers, which enhances their utility in industrial applications.
Relevant data from studies indicate that phthalates have varying degrees of environmental persistence and potential bioaccumulation.
Diheptyl benzene-1,2-dicarboxylate; methane is primarily used in:
The synthesis of diheptyl benzene-1,2-dicarboxylate (CAS 3648-21-3; C₂₂H₃₄O₄) primarily follows acid-catalyzed esterification between phthalic anhydride and n-heptanol. This reaction proceeds via a two-stage mechanism: initial ring-opening of the anhydride forms a monoester, followed by nucleophilic attack of the alcohol on the activated carbonyl group to yield the diester [3] [5]. The kinetics exhibit pseudo-first-order behavior in excess alcohol, with the rate-limiting step being tetrahedral intermediate formation [5].
Catalyst selection critically influences conversion efficiency:
Table 1: Catalyst Performance in Esterification at 140°C
| Catalyst Type | Conversion (%) | Reaction Time (h) | Byproduct Formation |
|---|---|---|---|
| Sulfuric acid (2 mol%) | 98 | 3.0 | Moderate |
| p-Toluenesulfonic acid | 95 | 3.5 | Low |
| Sulfonated carbon | 88 | 5.0 | Negligible |
| Amberlyst-35 | 92 | 4.5 | Very low |
Microwave-assisted catalysis enhances kinetics, reducing reaction times by 40–60% through dielectric heating effects [3]. Water removal via azeotropic distillation (toluene co-solvent) or molecular sieves shifts equilibrium toward diester formation [2] [5].
Transesterification of dimethyl phthalate with C₇ alcohols demonstrates pronounced steric effects. Linear n-heptanol exhibits reaction rates 2.3× higher than branched isomers (e.g., 2-ethylhexanol) due to reduced β-sheet hindrance at the catalytic site [3]. The general mechanism involves:
Kinetic studies reveal activation energies differ significantly:
Table 2: Transesterification Reactivity of C₇ Alcohols (140°C, 1.5 mol% H₂SO₄)
| Alcohol Configuration | Pseudo-1st Order Rate Constant (min⁻¹) | Equilibrium Diester Yield (%) |
|---|---|---|
| n-Heptanol | 0.027 ± 0.003 | 97.5 |
| 2-Methylhexanol | 0.015 ± 0.002 | 89.2 |
| 3-Ethylpentanol | 0.011 ± 0.001 | 83.7 |
| 2,2-Dimethylpentanol | 0.008 ± 0.001 | 76.4 |
Branched chains necessitate higher temperatures (160–180°C) and prolonged reaction times (8–12 hours) to achieve >85% yield. Enzymatic catalysis (lipases) shows selectivity advantages for branched alcohols but suffers from substrate diffusion limitations in viscous systems [3].
Solvent-free routes align with green chemistry principles by eliminating volatile organic compounds (VOCs) and reducing energy inputs. Two predominant methodologies exist:
Table 3: Solvent-Free Process Efficiency Metrics
| Parameter | Melt-Phase (140°C) | Reactive Extrusion | Microwave-Assisted |
|---|---|---|---|
| Reaction time | 4–6 h | 15–30 min | 45–90 min |
| Energy consumption | 18–22 kWh/kg | 8–12 kWh/kg | 10–14 kWh/kg |
| E-factor* | 0.8–1.2 | 0.3–0.5 | 0.6–0.9 |
| Catalyst recyclability | 3–5 cycles | >20 cycles | 8–12 cycles |
E-factor = kg waste/kg product
Microwave irradiation enhances molecular collision frequency, yielding 96% conversion in 90 minutes without solvents. Process intensification via reactive distillation integrates reaction and separation, simultaneously removing water and driving equilibrium toward diester formation (>99% conversion) [3]. Solid acid catalysts (e.g., WO₃/ZrO₂) enable catalyst reusability for 10+ cycles with <5% activity loss, significantly reducing inorganic waste [3] [6].
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